molecular formula C11H11IN2S B7543588 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide

4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No.: B7543588
M. Wt: 330.19 g/mol
InChI Key: SGRDERRCLXMVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide is a chemical compound with the molecular formula C11H10N2S·HI It is a derivative of naphthothiazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene with a thioamide in the presence of a cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-d]thiazol-2-ylamine: A closely related compound with similar biological activities.

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit diverse biological properties.

Uniqueness

4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group, which can influence its reactivity and biological activity

Properties

IUPAC Name

4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.HI/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11;/h1-4H,5-6H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRDERRCLXMVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-tetralone (5.00 mL; 37.6 mmol), thiourea (5.72 g; 75.2 mmol) and iodine (9.54 g; 37.6 mmol) were heated to 95° C. with stirring. After 4 hr., the mixture solidified and was allowed to cool to room temperature. The mixture was diluted with 200 mL of water and the solid material was filtered off and triturated with absolute ethanol. The solid was washed several times with absolute ethanol to provide 4.00 g of 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide 15 as an off white powder.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
9.54 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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